molecular formula C22H28N2O4S B2736255 1,6-dimethyl-4-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034391-19-8

1,6-dimethyl-4-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No. B2736255
CAS RN: 2034391-19-8
M. Wt: 416.54
InChI Key: CEYOKAPWTPOZTR-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structures similar to the specified chemical, especially those containing tetrahydronaphthalen-2-yl, piperidin-4-yl, and pyridin-2(1H)-one motifs, have been explored for their binding affinities and selectivities towards sigma receptors. For instance, derivatives of 3,3-dimethylpiperidine linked to tetrahydronaphthalen have shown potent and selective ligand binding to σ1 and σ2 receptors, indicating potential applications in neurological research and drug development (Berardi et al., 1998). These findings could inform the development of novel therapeutic agents targeting various neurological disorders.

Synthetic Chemistry Applications

Research has also focused on the synthesis and characterization of compounds with similar structural features, aiming to expand the toolkit of synthetic chemists. For example, studies on the regioselectivity of bromination for tetrahydronaphthalene derivatives have laid the groundwork for novel synthetic pathways, enabling the creation of complex molecules with potential applications in material science and pharmaceuticals (Pankratov et al., 2004). These advances contribute to the development of new synthetic methods and the exploration of new chemical spaces.

Material Science Applications

The synthesis of novel compounds with specific structural motifs has implications for material science, particularly in the development of new polymers with unique properties. Research on fluorinated polyamides containing pyridine and sulfone moieties, for instance, highlights the potential of such compounds in creating materials with exceptional thermal stability, solubility, and dielectric properties, suitable for advanced electronic applications (Liu et al., 2013). This research points to the vast potential of structurally complex compounds in the design of new materials with tailored properties for specific applications.

properties

IUPAC Name

1,6-dimethyl-4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16-13-20(15-22(25)23(16)2)28-19-9-11-24(12-10-19)29(26,27)21-8-7-17-5-3-4-6-18(17)14-21/h7-8,13-15,19H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYOKAPWTPOZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-4-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

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